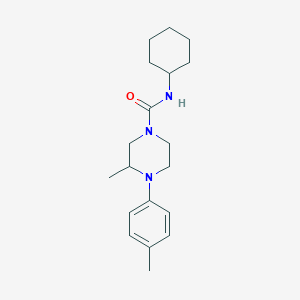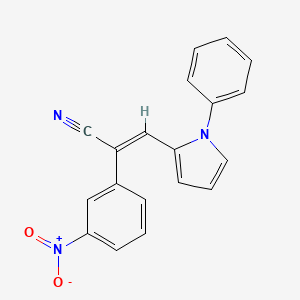![molecular formula C15H22N2O3 B5425474 N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5425474.png)
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea inhibits B-cell receptor signaling by targeting Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to the induction of apoptosis in B-cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells and inhibit the growth and survival of B-cell malignancies. In preclinical studies, this compound has demonstrated significant antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to inhibit the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has several advantages for lab experiments, including its high potency and selectivity for BTK and its ability to induce apoptosis in B-cells. However, this compound has limitations, such as its poor solubility in water and its potential for off-target effects on other kinases.
Zukünftige Richtungen
For the development of N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Other potential future directions include the development of combination therapies with other targeted agents and the exploration of its potential for the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1-(tetrahydro-2-furanyl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated significant antitumor activity in various B-cell malignancies.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-7-14(19-3)12(9-10)17-15(18)16-11(2)13-5-4-8-20-13/h6-7,9,11,13H,4-5,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGITDSHXMLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5425416.png)

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5425426.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5425430.png)
![3-chloro-5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5425462.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-furylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5425483.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5425493.png)
![2-{[(3-endo)-3-(4-fluoro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-8-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5425496.png)
![9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5425504.png)